2,3,5,6-Tetramethyl-1,4-phenylenediamine physical properties

2,3,5,6-Tetramethyl-1,4-phenylenediamine physical properties

An In-depth Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyl-1,4-phenylenediamine

Authored by: A Senior Application Scientist

Introduction

2,3,5,6-Tetramethyl-1,4-phenylenediamine, also known by its common synonym diaminodurene, is an aromatic amine with the chemical formula C₁₀H₁₆N₂.[1][2][3] It is a structurally significant derivative of p-phenylenediamine, distinguished by the presence of four methyl groups on the benzene ring. This substitution imparts unique physical and chemical characteristics, including enhanced steric hindrance and altered electronic properties, which differentiate it from its parent compound.[1]

Primarily a synthetic compound, it was developed during research into oxidation-resistant aromatic amines for applications in polymer and dye synthesis.[1] Today, its principal utility lies in the field of materials science, where it serves as a crucial monomer in the synthesis of high-performance polyimides and as a linker in the construction of Covalent Organic Frameworks (COFs).[4] Its properties are also leveraged in electronic applications, including the preparation of polyimide coatings for integrated circuit passivation and as a stress relief layer in sensors.[5][6] This guide provides a detailed examination of the core physical properties of 2,3,5,6-tetramethyl-1,4-phenylenediamine, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective handling, characterization, and application.

Molecular Structure and Isomerism

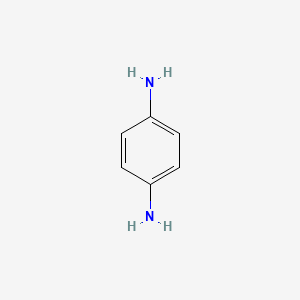

The defining feature of 2,3,5,6-tetramethyl-1,4-phenylenediamine is its highly symmetric, sterically hindered structure. The molecule consists of a central benzene ring with two amino (-NH₂) groups positioned at the para (1 and 4) positions. Four methyl (-CH₃) groups occupy all remaining ring positions (2, 3, 5, and 6).[1] This arrangement, particularly the ortho-methylation relative to the amino groups, significantly restricts the free rotation of the amine functionalities and influences intermolecular interactions, thereby impacting its bulk physical properties like melting point and solubility.

Caption: Molecular Structure of 2,3,5,6-Tetramethyl-1,4-phenylenediamine.

Core Physical Properties

The physical characteristics of a compound are paramount for its practical application, dictating everything from storage conditions to solvent selection for synthesis and analysis. The properties of 2,3,5,6-tetramethyl-1,4-phenylenediamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3102-87-2 | [2][3][4][7] |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2][3][7] |

| Molecular Weight | 164.25 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder/solid | [1][4] |

| Odor | Faint amine-like | [1] |

| Melting Point | 150 - 155 °C | [5][6] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [1] |

| Purity | >98.0% (GC) | [4] |

Detailed Analysis of Physicochemical Characteristics

Appearance, Form, and Solubility

At ambient temperature, 2,3,5,6-tetramethyl-1,4-phenylenediamine presents as a white to pale yellow crystalline solid.[1][4] Its solubility profile is a direct consequence of its molecular structure. The presence of two polar amino groups allows for hydrogen bonding, but the large, nonpolar hydrocarbon backbone (the tetramethyl-substituted benzene ring) dominates. Consequently, it is only slightly soluble in water but demonstrates good solubility in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1] This characteristic is a critical consideration for its use in solution-phase reactions, such as polymerization, and for purification via recrystallization.

Thermal Properties

The melting point of 2,3,5,6-tetramethyl-1,4-phenylenediamine is consistently reported in the range of 150-154 °C.[4] A sharp, well-defined melting point within this range is a primary indicator of high purity, a crucial parameter for its use in sensitive applications like electronics and polymer synthesis where impurities can significantly degrade performance. The compound possesses moderate thermal stability, a necessary trait for polyimide monomers which often undergo high-temperature processing.[1]

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural verification of the compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple due to the molecule's high symmetry. It would characteristically show two main signals: one corresponding to the protons of the four equivalent methyl groups and another for the protons of the two equivalent amino groups. The integration of these signals would be in a 12:4 (or 3:1) ratio.

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks include N-H stretching vibrations from the primary amine groups, C-H stretching from the methyl and aromatic groups, and C=C stretching from the aromatic ring.[2]

-

Mass Spectrometry : Mass spectrometry data confirms the molecular weight of the compound. The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular mass of approximately 164.25 g/mol .[2][3]

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of 2,3,5,6-tetramethyl-1,4-phenylenediamine and ensuring laboratory safety.

Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] For long-term stability and to prevent degradation from oxidation or light, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[7]

Safety and Hazard Profile: According to its Safety Data Sheet (SDS), 2,3,5,6-tetramethyl-1,4-phenylenediamine is classified as a hazardous substance.[8][10] Key GHS hazard statements include:

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is mandatory. This includes:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Skin and Body Protection: A lab coat and, if handling large quantities, impervious clothing.[8]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator may be necessary.[8][9]

The compound is incompatible with strong oxidizing agents and alkalis.[9]

Experimental Protocols

Protocol 1: Purity Assessment via Melting Point Determination

This protocol describes a standard method for verifying the purity of a sample using a digital melting point apparatus.

Objective: To determine the melting point range of a sample and assess its purity.

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline sample to ensure uniform packing.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting temperature.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure sample will exhibit a sharp range of < 2 °C.

Caption: Workflow for Melting Point Determination and Purity Assessment.

Conclusion

2,3,5,6-Tetramethyl-1,4-phenylenediamine is a compound whose physical properties are intrinsically linked to its unique, sterically hindered molecular architecture. Its high melting point, specific solubility profile, and moderate thermal stability are defining features that enable its use in advanced material applications. A thorough understanding of these properties, coupled with strict adherence to safety and handling protocols, is essential for any researcher or scientist aiming to exploit its full potential in synthesis, materials science, or drug development research.

References

-

PubChem. (n.d.). 2,3,5,6-Tetramethyl-1,4-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,3,5,6-Tetramethyl-para-phenylenediamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,3,5,6-Tetramethyl-1,4-phenylenediamine | C10H16N2 | CID 76548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-Tetramethyl-para-phenylenediamine [webbook.nist.gov]

- 4. 2,3,5,6-Tetramethyl-1,4-phenylenediamine | 3102-87-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2,3,5,6-TETRAMETHYL-1,4-PHENYLENEDIAMINE | 3102-87-2 [chemicalbook.com]

- 7. 3102-87-2|2,3,5,6-Tetramethyl-1,4-phenylenediamine|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Key Features

Key Features